2-(2,6-Dichlorophenyl)-4-methylpyrrolidine
Description
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H13Cl2N/c1-7-5-10(14-6-7)11-8(12)3-2-4-9(11)13/h2-4,7,10,14H,5-6H2,1H3 |
InChI Key |
MQFOXRPPOLGZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Clonidine Hydrochloride (2-((2,6-Dichlorophenyl)amino)-2-imidazoline hydrochloride)
- Structural Differences: Clonidine features an imidazoline ring (a five-membered ring with two nitrogen atoms), whereas 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine has a pyrrolidine ring (one nitrogen atom).
- Functional Implications: Clonidine is a well-established α₂-adrenergic receptor agonist used clinically as an antihypertensive and sedative. The imidazoline ring and amino group are critical for its receptor interaction .
EP 4 374 877 A2 Patent Compound
- Structural Differences: The patent compound (Example 329) incorporates a fused pyrrolo[1,2-b]pyridazine core with a 2,6-dichloro-4-hydroxyphenyl group and additional substituents (e.g., trifluoromethylpyridines). The hydroxyl group on the phenyl ring enhances polarity, contrasting with the non-polar dichlorophenyl group in the target compound.
- Hydroxyl and trifluoromethyl groups may improve solubility and target specificity .
Pyridine Derivatives (e.g., (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol)
- Structural Differences :
- Pyridine derivatives feature an aromatic six-membered ring with one nitrogen atom, contrasting with the saturated pyrrolidine core.
- Substituents like dimethoxymethyl and hydroxymethyl groups introduce distinct electronic and steric profiles.
- Functional Implications :
Table 1: Key Comparative Data
Notes:
- Synthetic routes are generalized; specific conditions (e.g., catalysts, temperatures) vary widely.
Biological Activity
2-(2,6-Dichlorophenyl)-4-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for this context)
- Molecular Formula : C11H12Cl2N
- Molecular Weight : 245.13 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Effects : Similar compounds in the pyrrolidine family have shown anticonvulsant properties. Studies involving derivatives of pyrrolidine have demonstrated significant efficacy in animal models for epilepsy, suggesting that this compound may also possess similar effects .
- Antinociceptive Activity : The compound has potential analgesic effects, as evidenced by studies that measure its impact on pain response in animal models. For instance, compounds with similar structures have been shown to reduce pain perception in formalin tests .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. This is a common feature among many pyrrolidine derivatives .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in modulating excitability and neurotransmitter release in the nervous system . The modulation of these channels can lead to both anticonvulsant and analgesic effects.
Case Studies and Research Findings
- Anticonvulsant Study :
- Pain Response Analysis :
Comparative Analysis with Similar Compounds
| Compound Name | Anticonvulsant Activity | Antinociceptive Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Preliminary evidence |
| Pyrrolidine-2,5-dione | High | Moderate | Limited |
| 3-Methylpyrrolidine | Moderate | Significant | Not established |
Q & A
Q. What are the recommended synthetic routes for 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves coupling 2,6-dichlorophenyl precursors with pyrrolidine derivatives under catalytic conditions. For example, palladium-catalyzed cross-coupling or nucleophilic substitution reactions can be employed. Optimization strategies include:
- Solvent selection : Dichloromethane or THF for improved solubility of aromatic intermediates .
- Temperature control : Reactions at 60–80°C often balance reactivity and byproduct suppression .
- Catalyst screening : Pd(PPh₃)₄ or CuI for coupling efficiency .
Yields (67–81%) can be enhanced via iterative purification (e.g., column chromatography) and monitoring reaction progress by TLC .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–7.5 ppm for dichlorophenyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ = 274.03) .
- Melting Point Analysis : Consistency with literature values (e.g., 268–287°C for analogs) indicates crystallinity .
Q. What safety precautions are critical when handling chlorinated aryl compounds like 2-(2,6-Dichlorophenyl)-4-methylpyrrididine?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
- Emergency Protocols : Use Chemtrec (1-800-424-9300) for spills or inhalation incidents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Comparative Assays : Standardize in vitro models (e.g., kinase inhibition assays) to control variables like cell type and incubation time .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate potency from assay-specific artifacts .
- Structural Modifications : Introduce substituents (e.g., methyl or fluoro groups) to isolate steric/electronic effects on activity .
Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound derivatives toward target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating dichlorophenyl groups) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
- QSAR Modeling : Corrogate electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization .
Q. How does the steric and electronic effects of the 2,6-dichlorophenyl group influence the reactivity and pharmacological profile of this compound?
- Methodological Answer :
- Steric Effects : The ortho-chloro substituents hinder rotational freedom, stabilizing planar conformations critical for receptor binding .
- Electronic Effects : Electron-withdrawing Cl atoms enhance electrophilicity, facilitating nucleophilic attacks in pro-drug activation .
- Pharmacological Impact : Increased logP (lipophilicity) improves blood-brain barrier penetration but may reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
